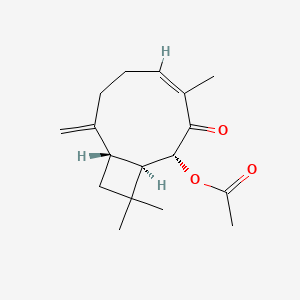
Sodium 1-amino-4-(4-methoxyanilino)anthraquinone-2-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SB-416 involves the reaction of 1-amino-9,10-dioxoanthracene-2-sulfonic acid with 4-methoxyaniline. The reaction typically occurs in the presence of a suitable solvent and under controlled temperature conditions to ensure the formation of the desired product. The reaction conditions, such as temperature and solvent choice, can significantly influence the yield and purity of SB-416.
Industrial Production Methods
Industrial production of SB-416 would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
SB-416 can undergo various chemical reactions, including:
Oxidation: The anthraquinone core can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction of the anthraquinone core can yield hydroquinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various electrophiles can be introduced using reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydroquinones. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
SB-416 has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a probe in studying reaction mechanisms.
Biology: Employed in studies involving cell signaling pathways due to its antagonistic effects on the P2Y2 receptor.
Medicine: Investigated for its potential therapeutic effects in conditions where P2Y2 receptor antagonism is beneficial.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
SB-416 exerts its effects primarily through antagonism of the P2Y2 receptor. This receptor is involved in various cellular processes, including inflammation and cell proliferation. By blocking this receptor, SB-416 can modulate these processes, leading to potential therapeutic benefits. The molecular targets and pathways involved include the inhibition of downstream signaling cascades that are activated by the P2Y2 receptor.
Comparison with Similar Compounds
Similar Compounds
PSB-416: Another anthraquinone derivative with similar antagonistic effects at the P2Y2 receptor.
SB-216641: A compound with similar pharmacological properties but different structural features.
Uniqueness
SB-416 is unique due to its specific structural features, such as the presence of the methoxyanilino group, which contributes to its distinct pharmacological profile. Compared to similar compounds, SB-416 may offer different binding affinities and selectivities for the P2Y2 receptor, making it a valuable tool in pharmacological research.
Properties
CAS No. |
63589-10-6 |
|---|---|
Molecular Formula |
C21H15N2NaO6S |
Molecular Weight |
446.4 g/mol |
IUPAC Name |
sodium;1-amino-4-(4-methoxyanilino)-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C21H16N2O6S.Na/c1-29-12-8-6-11(7-9-12)23-15-10-16(30(26,27)28)19(22)18-17(15)20(24)13-4-2-3-5-14(13)21(18)25;/h2-10,23H,22H2,1H3,(H,26,27,28);/q;+1/p-1 |
InChI Key |
UKZVMBMYDRZSBX-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[Na+] |
Key on ui other cas no. |
63589-10-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















